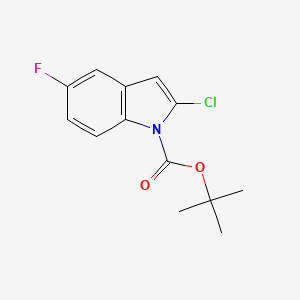

tert-butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-chloro-5-fluoroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFNO2/c1-13(2,3)18-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPGCDMREFLRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for Boc Protection

The Boc group is introduced via reaction of the indole substrate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst. For example, 5-fluoroindole undergoes Boc protection under the following conditions:

-

Reagents : 5-fluoroindole (1 equiv), Boc₂O (1.1 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv)

-

Solvent : Dichloromethane (DCM, 0.4 M)

-

Conditions : Room temperature, 14 hours

-

Workup : Washing with saturated NaCl and citric acid, drying over MgSO₄, and column chromatography (petroleum ether:EtOAc = 10:1)

This method preserves the fluorine substituent at position 5 while protecting the nitrogen, creating a stable intermediate for further halogenation.

Regioselective Chlorination at Position 2

Introducing chlorine at position 2 requires precise control over electronic and steric effects. Two primary strategies emerge from the literature.

Directed Lithiation-Chlorination

A metalation approach using strong bases enables regioselective deprotonation followed by electrophilic chlorination:

-

Substrate : tert-Butyl 5-fluoro-1H-indole-1-carboxylate

-

Base : n-Butyllithium (n-BuLi, 1.1 equiv) in diethyl ether at -78°C

-

Electrophile : Hexachloroethane (1.2 equiv)

-

Conditions : Quenching at -78°C, warming to room temperature

The Boc group directs lithiation to position 2 by deactivating the nitrogen lone pair, favoring deprotonation at the adjacent carbon.

tert-Butyl Hypochlorite-Mediated Chlorination

tert-Butyl hypochlorite (t-BuOCl) serves as a mild chlorinating agent for indole derivatives:

-

Substrate : tert-Butyl 5-fluoro-1H-indole-1-carboxylate

-

Reagent : t-BuOCl (2.5 equiv)

-

Solvent : Ethyl acetate (EtOAc, 0.25 M)

-

Conditions : 40°C, 16 hours under air

-

Yield : 85–99% (observed in analogous chlorooxidation reactions)

This method avoids harsh acids and achieves high regioselectivity due to the electronic effects of the Boc group.

Sequential Halogenation Strategies

When the starting indole lacks pre-existing halogens, sequential fluorination and chlorination may be employed.

Electrophilic Fluorination at Position 5

Fluorination is typically performed before Boc protection to leverage the reactivity of the free indole nitrogen:

Post-Protection Chlorination

After Boc protection, chlorination at position 2 proceeds via the methods in Section 2.

Optimization and Challenges

Solvent and Temperature Effects

Functional Group Tolerance

The Boc group remains stable under chlorination conditions, while halogens (F, Cl), nitro, and ester groups are tolerated.

Analytical Characterization

Successful synthesis is confirmed by:

-

¹H NMR : Absence of N-H signal (~10 ppm), aromatic protons at δ 7.0–8.1 ppm.

-

¹³C NMR : Carbonyl signal at ~150 ppm (Boc group), aromatic carbons at 110–135 ppm.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions (chlorine and fluorine).

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to yield various derivatives.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Products: Various substituted indoles depending on the nucleophile used.

Oxidation Products: Indole-2,3-diones or other oxidized derivatives.

Reduction Products: Reduced indole derivatives.

Hydrolysis Products: Indole-1-carboxylic acid.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. The compound features a unique indole structure with chloro and fluoro substituents that enhance its reactivity.

Key Synthesis Steps:

- Starting Material: The synthesis often begins with commercially available indole derivatives.

- Chlorination and Fluorination: The introduction of chloro and fluoro groups can be achieved through selective halogenation reactions.

- Carboxylation: The carboxylate group is introduced using tert-butyl chloroformate, which allows for the formation of the tert-butyl ester.

Chemical Structure:

- Molecular Formula: C13H13ClFNO2

- Molecular Weight: 269.70 g/mol

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

The compound has been utilized in biological research to study its interaction with various biological pathways. Indole derivatives are known for their role in neurotransmitter regulation and have been explored for their potential effects on serotonin receptors.

Case Study:

A study investigated the effects of indole derivatives on serotonin receptor activity, revealing that compounds like this compound can modulate receptor signaling pathways, suggesting potential therapeutic applications in treating mood disorders.

Medicinal Chemistry

Research is ongoing into the medicinal properties of this compound, particularly its potential as an anti-cancer agent. The presence of halogen substituents can enhance the compound's ability to interact with biological targets, leading to increased potency against cancer cell lines.

Clinical Insights:

Preliminary studies have shown that halogenated indoles exhibit cytotoxic effects on various cancer cell lines, indicating that this compound could be a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets, often through binding to enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) can enhance its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or altering gene expression .

Comparison with Similar Compounds

tert-Butyl 5-Chloro-6-(Trifluoromethyl)-1H-Indole-1-Carboxylate (CAS 1209101-50-7)

- Molecular Formula: C₁₄H₁₃ClF₃NO₂ .

- Substituents : Chlorine at position 5 and trifluoromethyl (CF₃) at position 6.

- Key Differences :

- The CF₃ group is strongly electron-withdrawing, increasing lipophilicity compared to the 5-fluoro substituent in the target compound.

- Higher molecular weight (307.4 vs. 269.7 g/mol) due to the CF₃ group.

- Applications: Used in anti-HIV drug research as a non-nucleoside reverse transcriptase inhibitor (NNRTI) precursor .

tert-Butyl 5-(Trifluoromethyl)-1H-Indole-1-Carboxylate (CAS 351500-12-4)

- Molecular Formula: C₁₄H₁₄F₃NO₂ .

- Substituents : Trifluoromethyl at position 5.

- Key Differences :

- Lack of chlorine at position 2 reduces steric hindrance and alters electronic effects.

- Molar mass (285.26 g/mol) is lower than the 5-chloro-6-CF₃ analog but higher than the target compound.

- Applications : Intermediate in pharmaceuticals and skincare products .

Ethyl 5-Chloro-1H-Indole-2-Carboxylate

- Molecular Formula: Not explicitly provided, but structurally similar.

- Substituents : Chlorine at position 5 and ethyl ester at position 2.

- Key Differences :

Physicochemical Properties

Biological Activity

tert-butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, characterized by its unique structural features that include a tert-butyl ester group, a chlorine atom, and a fluorine atom. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Antimicrobial Properties

Research indicates that compounds with indole structures, including this compound, may exhibit significant antimicrobial activity. The presence of halogen substituents (chlorine and fluorine) can enhance the lipophilicity and biological activity of these compounds. Studies have shown that various indole derivatives can inhibit the growth of bacteria and fungi, suggesting a potential application in developing new antimicrobial agents.

Anticancer Activity

Indoles are recognized for their anticancer properties, and this compound is no exception. The compound's mechanism of action may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. For instance, research into similar indole derivatives has demonstrated their ability to inhibit serine/threonine kinases and disrupt critical cellular processes such as apoptosis and cell cycle progression .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study focusing on indole derivatives revealed that modifications at the 2-position (as seen in this compound) can significantly affect biological activity. Compounds with electron-withdrawing groups like chlorine and fluorine showed enhanced potency against various cancer cell lines compared to their unsubstituted counterparts. For example, fluorinated indoles have been linked to improved binding interactions with molecular targets involved in cancer progression .

The mechanism through which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The indole core facilitates binding to biological targets, while the substituents modulate electronic properties, enhancing interaction strength and specificity. Potential targets may include:

- Kinases : Inhibition of kinases involved in signaling pathways critical for cancer cell survival.

- Topoisomerases : Inducing DNA damage through inhibition of topoisomerases, leading to cell cycle arrest.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and fluorine substituents | Antimicrobial, Anticancer |

| tert-butyl 2-chloro-4-methyl-1H-indole-1-carboxylate | Lacks fluorine; contains methyl group | Moderate Anticancer |

| tert-butyl 2-bromo-5-fluoro-1H-indole-1-carboxylate | Bromine instead of chlorine | Enhanced Antimicrobial |

This table illustrates how variations in substituents influence both the chemical properties and biological activities of indole derivatives.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-chloro-5-fluoro-1H-indole-1-carboxylate?

Q. How is this compound characterized using spectroscopic methods?

Characterization relies on ¹H/¹³C NMR , IR , and HRMS . For instance, NMR signals for the tert-butyl group typically appear as a singlet at ~1.6 ppm (9H), while the indole protons resonate between 6.8–8.0 ppm . Fluorine and chlorine substituents split adjacent proton signals due to coupling (e.g., J = 8–10 Hz for H-F). IR confirms the carbonyl stretch (~1740 cm⁻¹) of the ester group. HRMS validates the molecular ion ([M+H]⁺ expected at m/z 284.07 for C₁₃H₁₃ClFNO₂) .

Q. What is the biological significance of this compound in medicinal chemistry?

Indole derivatives are privileged scaffolds in drug discovery due to their affinity for diverse receptors. The chloro and fluoro substituents enhance electronic effects and metabolic stability, making this compound a key intermediate for antiviral, anticancer, and anti-inflammatory agents . For example, similar Boc-protected indoles are precursors to non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV research .

Advanced Questions

Q. How can conflicting NMR data be resolved during the characterization of derivatives?

Contradictions in NMR assignments (e.g., overlapping signals or unexpected coupling) require 2D NMR techniques (COSY, HSQC, HMBC) to clarify connectivity. For example, HMBC can correlate the tert-butyl carbonyl carbon (δ ~150 ppm) with adjacent protons. X-ray crystallography (using SHELX or ORTEP) provides definitive structural validation, as seen in analogous indole carboxylates . Computational tools (DFT) may also predict chemical shifts to cross-verify experimental data .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve Boc protection efficiency .

- Temperature Control : Slow addition of Boc₂O at 0°C minimizes side reactions .

- Purification : Gradient elution in column chromatography (hexane/EtOAc) resolves impurities .

- Catalyst Screening : DMAP (10 mol%) accelerates reaction rates compared to weaker bases .

Yield Optimization Case :

| Step | Condition | Yield Improvement |

|---|---|---|

| Boc Protection | DMAP (10 mol%), 0°C→RT | 77% → 85% |

| Purification | EtOAc/Hexane (1:3) | Purity >99% |

Q. How do computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, guiding functionalization. For example, the C-3 position of indole is often reactive due to electron-rich π-systems. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities of derivatives to targets like HIV reverse transcriptase . Additionally, Hirshfeld surface analysis (via CrystalExplorer) interprets intermolecular interactions in crystals, aiding in co-crystal design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.